Azoxybenzene
Overview
Description
Azoxybenzene is an organic compound with the formula C₆H₅N(O)NC₆H₅. It is a yellow, low-melting solid that has a planar C₂N₂O core. The N-N and N-O bond lengths are nearly the same at 1.23 Å. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Azoxybenzene can be synthesized through several methods:
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Partial Reduction of Nitrobenzene: : This method involves the partial reduction of nitrobenzene, which proceeds via the intermediacy of phenylhydroxylamine and nitrosobenzene .
Reaction: PhNHOH + PhNO → PhN(O)NPh + H₂O
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Oxidation of Aniline: : Another method involves the oxidation of aniline by hydrogen peroxide in acetonitrile at 50°C. The pH should be maintained around 8 to activate the hydrogen peroxide and avoid excessive oxygen evolution .
Reaction: CH₃CN + H₂O₂ → [CH₃C(OOH)=NH]₂
Further Reaction: PhNH₂ + 3[CH₃C(OOH)=NH] → PhN(O)NPh + 3CH₃C(O)NH₂ + 2H₂O
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Industrial Production: : Industrially, this compound can be produced by adding nitrobenzene, solid sodium hydroxide, and polyethylene glycol-400 into a reaction bottle at room temperature, followed by heating to 70-110°C .
Chemical Reactions Analysis
Azoxybenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azobenzene derivatives.
Reduction: Electrochemical reduction of this compound converts it to azo compounds.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for reduction. Major products formed from these reactions include azobenzene and its derivatives .
Scientific Research Applications
Azoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azoxybenzene involves its ability to undergo photoisomerization, where it switches between the trans and cis forms upon exposure to light. This property allows this compound to control the chemical, mechanical, and electro-optic properties of various materials . The molecular targets and pathways involved include the interaction with light-responsive materials and the modulation of electron distribution within the molecule .
Comparison with Similar Compounds
. Similar compounds include:
Azobenzene: Azobenzene is similar to azoxybenzene but lacks the N-O bond.
Phenylhydroxylamine: This compound is an intermediate in the synthesis of this compound and has similar chemical properties.
Nitrosobenzene: Another intermediate in the synthesis of this compound, nitrosobenzene is used in various organic reactions.
This compound is unique due to its ability to undergo photoisomerization and its planar structure, which allows for specific interactions with other molecules and materials .
Properties
IUPAC Name |
oxido-phenyl-phenyliminoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUZCKBSTZFWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Record name | AZOXYBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Weight |
198.22 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS] | |
Record name | AZOXYBENZENE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | AZOXYBENZENE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C | |
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Density |
1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C | |
Record name | AZOXYBENZENE | |
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Color/Form |
PALE YELLOW ORTHORHOMBIC NEEDLES | |
CAS No. |
495-48-7, 20972-43-4, 21650-65-7 | |
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Record name | AZOXYBENZENE, (E)- | |
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Melting Point |
97 °F (NTP, 1992), 36 °C | |
Record name | AZOXYBENZENE | |
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Precursor scoring | Relevance Heuristic |
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